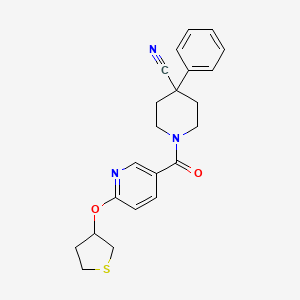

4-Phenyl-1-(6-((tetrahydrothiophen-3-yl)oxy)nicotinoyl)piperidine-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule that contains several functional groups and structural elements, including a phenyl group, a piperidine ring, a tetrahydrothiophene ring, and a nitrile group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that its synthesis would involve several steps, each introducing a different part of the molecule. For example, the synthesis of similar piperidine derivatives often involves multicomponent reactions .Molecular Structure Analysis

The molecule contains several rings, including a piperidine ring (a six-membered ring with one nitrogen atom) and a tetrahydrothiophene ring (a five-membered ring with one sulfur atom) . The presence of the nitrile group (-CN) introduces polarity into the molecule.Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in the molecule. For instance, the nitrile group could undergo hydrolysis to form a carboxylic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the nitrile could increase its solubility in polar solvents .Scientific Research Applications

Heterocyclic System Synthesis

Research in this area focuses on the preparation of new heterocyclic systems, such as thieno[3,2-e][1,2]oxazepine derivatives, through ring expansion methods. These processes involve the transformation of tetrahydrothieno pyridinylalkanol precursors, leading to compounds with unique structural features. Such efforts contribute to expanding the chemical space for further pharmacological exploration (Bremner et al., 1988).

Molecular Docking Studies

Studies involving molecular docking have identified pyridine derivatives as potential inhibitors of the Nicotinamidephosphoribosyltransferase (NAMPT) enzyme, which plays a role in increasing sensitivity to apoptosis in cancer cells. This research indicates the potential of these compounds in cancer therapy through computational and structural analysis (Venkateshan et al., 2019).

Antimicrobial Applications

Compounds synthesized from similar chemical structures have been evaluated for their antimicrobial properties, indicating potential applications in the development of new antimicrobial agents. For instance, novel biocidal compounds have been synthesized for use in the plastic industry, showcasing their effectiveness against bacteria like E. coli and S. epidermidis (Zaiton et al., 2018).

Anticancer Properties

Derivatives of chromene compounds have been synthesized and demonstrated potential anticancer properties. These studies focus on the analgesic, anticonvulsant, and anti-inflammatory activities of newly substituted chromene derivatives, revealing insights into their pharmacological benefits (Abdelwahab & Fekry, 2022).

Liquid Crystalline Compounds

Research into liquid crystalline compounds containing hydrogenated six-membered heterocyclic rings, such as tetrahydrothiapyrane, has led to the synthesis of new materials with smectic properties. These studies explore the physical properties of these compounds and their potential applications in materials science (Karamysheva et al., 1981).

Future Directions

Mechanism of Action

Target of Action

It’s structurally related to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (mptp), which is known to target dopaminergic neurons .

Mode of Action

Compounds with similar structures, such as mptp, are known to cause neurotoxicity by blocking mitochondrial complex i, leading to mitochondrial dysfunction .

Biochemical Pathways

Mptp, a structurally related compound, is known to cause inflammation, excitotoxicity, mitochondrial apoptosis, formation of inclusion bodies, and oxidative stress, leading to dopaminergic neuronal damage in the striatum and substantia nigra .

Result of Action

Mptp, a structurally related compound, is known to cause severe and irreversible parkinsonism symptoms .

properties

IUPAC Name |

4-phenyl-1-[6-(thiolan-3-yloxy)pyridine-3-carbonyl]piperidine-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O2S/c23-16-22(18-4-2-1-3-5-18)9-11-25(12-10-22)21(26)17-6-7-20(24-14-17)27-19-8-13-28-15-19/h1-7,14,19H,8-13,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRTJXGFSITZZKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1OC2=NC=C(C=C2)C(=O)N3CCC(CC3)(C#N)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(2H-1,3-benzodioxol-5-yl)pyrrolidine-1-carbonyl]-1-(prop-2-yn-1-yl)piperidine](/img/structure/B2754074.png)

![Methyl 4-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylate;hydrochloride](/img/structure/B2754078.png)

![(Z)-N-(3-allyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2754082.png)

![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one](/img/structure/B2754084.png)

![N-(4-chlorobenzyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2754086.png)

![5-Methyl-2,5-diazaspiro[3.4]octane dihydrochloride](/img/structure/B2754092.png)

![Methyl 2-[4,5-dimethoxy-2-(morpholinosulfonyl)phenyl]acetate](/img/structure/B2754095.png)

![11-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)-4,5,11-triazatricyclo[6.2.1.02,6]undeca-2(6),3-diene](/img/structure/B2754097.png)